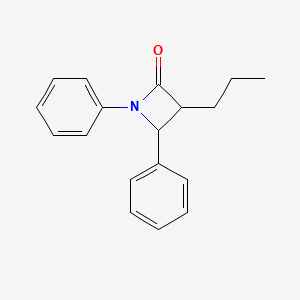

1,4-Diphenyl-3-propylazetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24371-49-1 |

|---|---|

Molecular Formula |

C18H19NO |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

1,4-diphenyl-3-propylazetidin-2-one |

InChI |

InChI=1S/C18H19NO/c1-2-9-16-17(14-10-5-3-6-11-14)19(18(16)20)15-12-7-4-8-13-15/h3-8,10-13,16-17H,2,9H2,1H3 |

InChI Key |

PBZSIBUXORWFTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Azetidinone Ring Systems

Reactivity of the β-Lactam Amide Bond in Defined Chemical Environments

The four-membered ring of azetidin-2-ones, commonly known as β-lactams, is susceptible to various reactions that alleviate its inherent ring strain. The reactivity of the endocyclic amide bond is a focal point of its chemistry.

Nucleophilic Attack and Ring Opening Reactions

The carbonyl group of the β-lactam ring in 1,4-diphenyl-3-propylazetidin-2-one is an electrophilic center, susceptible to attack by nucleophiles. This interaction typically leads to the cleavage of the amide bond and opening of the four-membered ring. The mechanism of this process is often dependent on the pH of the environment.

In basic media, direct nucleophilic attack of a hydroxide (B78521) ion or other basic nucleophile on the carbonyl carbon occurs, again forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting amide anion leads to the ring-opened product. The hydrolysis of β-lactams is a well-documented process, often following first-order kinetics. nih.gov

The general mechanism for acid- and base-catalyzed hydrolysis is depicted below:

Table 1: General Mechanisms of β-Lactam Ring Opening

| Catalyst | Step 1 | Step 2 | Step 3 |

| Acid (H₃O⁺) | Protonation of the carbonyl oxygen. | Nucleophilic attack by water on the carbonyl carbon. | Ring opening and deprotonation to yield the β-amino acid. |

| Base (OH⁻) | Nucleophilic attack by hydroxide on the carbonyl carbon. | Formation of a tetrahedral intermediate. | Protonation of the nitrogen anion to yield the β-amino acid. |

Thermal and Photochemical Stability of 1,4-Diphenylazetidin-2-ones

The stability of the β-lactam ring is a critical factor in its chemistry. While generally stable under neutral conditions, elevated temperatures and photochemical irradiation can induce degradation.

Thermal Stability: The thermal degradation of β-lactams, including N-aryl-azetidin-2-ones, can occur, although they are generally more stable than their acylic amide counterparts due to the cyclic constraint. researchgate.net Studies on various β-lactam antibiotics have shown that thermal degradation can follow a first-order kinetic model. researchgate.net The stability is influenced by factors such as the substituents on the ring and the surrounding medium.

Photochemical Stability: Photochemical reactions of β-lactams can lead to various transformations. For instance, photoinduced rearrangements are known to occur. The Zimmerman–O'Connell–Griffin rearrangement, a photomediated 1,5-aryl shift, has been utilized in the synthesis of β-lactams, highlighting the susceptibility of the scaffold to photochemical influence. acs.orgacs.org High-energy UV light can potentially lead to isomerization or other side reactions. acs.org The specific photochemical behavior of this compound would likely involve interactions with the phenyl substituents, potentially leading to complex reaction pathways.

Transformations Involving Substituents on the Azetidinone Ring

The substituents at the C3, C4, and N1 positions of the azetidinone ring provide avenues for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Reactions at C3 and C4 Positions, including Derivatizations of the Propyl Moiety

The C3 position of this compound is activated by the adjacent carbonyl group, making the α-proton acidic and enabling the formation of an enolate.

Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the C3 position to form a lithium enolate. libretexts.orglumenlearning.commasterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce new substituents at the C3 position. libretexts.orglumenlearning.com This allows for the further functionalization of the propyl moiety or the introduction of other alkyl groups. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. masterorganicchemistry.com

Table 2: General Scheme for C3-Alkylation

| Step | Reagents | Intermediate/Product |

| 1. Enolate Formation | This compound + LDA | C3-enolate |

| 2. Alkylation | C3-enolate + R-X (Alkyl halide) | 3-Alkyl-1,4-diphenyl-3-propylazetidin-2-one |

The C4 position, bearing a phenyl group, is generally less reactive towards substitution unless specific activating groups are present.

N-Substitution and Functionalization Reactions on the Azetidinone Nitrogen

The nitrogen atom of the azetidinone ring is part of an amide linkage, and its reactivity is influenced by the attached phenyl group.

N-Dephenylation: While the N-phenyl bond is generally stable, certain reductive or oxidative conditions could potentially cleave this bond. However, specific methods for the N-dephenylation of 1,4-diphenylazetidin-2-ones are not extensively documented in the readily available literature.

N-Acylation: In principle, if the N-phenyl group were to be removed to yield a secondary amide, N-acylation could be achieved using acyl chlorides or anhydrides in the presence of a base. This would introduce a new acyl group onto the nitrogen atom. mdpi.com

Rearrangement Processes and Isomerization of Azetidinone Scaffolds

The strained four-membered ring of azetidin-2-ones can undergo various rearrangement reactions, often driven by the release of ring strain.

Dyotropic Rearrangement: A notable rearrangement of β-lactams is the dyotropic rearrangement, which involves the simultaneous migration of two sigma bonds. This process can lead to the formation of γ-butyrolactams, offering a pathway to structurally diverse heterocyclic compounds. nih.govresearchgate.net The mechanism and outcome of such rearrangements can be influenced by the nature of the migrating groups and the reaction conditions. nih.gov

Isomerization: Cis-trans isomerization at the C3 and C4 positions of the azetidinone ring is a possibility, particularly under basic conditions that can facilitate epimerization through enolate formation at the C3 position. The stereochemical configuration of the substituents is a critical aspect of the chemistry of β-lactams and can significantly impact their biological activity. researchgate.net

Theoretical and Computational Investigations of 1,4 Diphenyl 3 Propylazetidin 2 One

Density Functional Theory (DFT) Studies on Azetidinone Electronic Structure

Density Functional Theory (DFT) has become a vital tool for investigating the electronic structure and properties of β-lactam compounds. researchgate.netepdf.pub These computational methods allow for the exploration of geometric and electronic characteristics that are key to understanding the reactivity and biological activity of this class of molecules. nih.gov Studies on various 1,4-diaryl-2-azetidinone derivatives have successfully employed DFT to analyze their structure, stability, and potential as therapeutic agents. researchgate.netresearchgate.net

The geometry of the four-membered azetidinone ring is a critical determinant of its chemical reactivity. Due to significant ring strain, the β-lactam ring is more susceptible to hydrolysis compared to linear amides. wikipedia.org The degree of this reactivity is influenced by the planarity of the ring. The nitrogen atom in an ideal, unstrained amide is sp²-hybridized with a trigonal planar geometry, but the ring strain in a β-lactam forces a more pyramidal geometry upon it. wikipedia.org

This deviation from planarity is often quantified by the 'h' parameter, which measures the height of the pyramid formed by the nitrogen atom and its three adjacent atoms. wikipedia.org For monocyclic β-lactams (monobactams), 'h' values are typically low (0.05–0.10 Å), indicating a relatively planar and less reactive ring compared to fused systems like penicillins. wikipedia.org

DFT calculations are used to determine the most stable conformation by minimizing the steric energy. nih.gov For a 1,4-diaryl-2-azetidinone, key structural parameters include the bond lengths and angles within the β-lactam core. Computational studies on analogous structures provide insight into the expected values for 1,4-Diphenyl-3-propylazetidin-2-one.

Table 1: Representative Optimized Geometric Parameters for a 1,4-Diaryl-2-azetidinone Core (Note: These are representative values from studies on analogous compounds and may vary slightly for the specific title compound.)

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| Bond Lengths | ||

| C=O | ~1.22 Å | Carbonyl bond length |

| N1-C2 | ~1.38 Å | Amide bond within the ring |

| C3-C4 | ~1.55 Å | Carbon-carbon bond in the ring |

| N1-C4 | ~1.47 Å | Nitrogen-carbon bond in the ring |

| Bond Angles | ||

| ∠N1-C2-C3 | ~91.5° | Angle within the four-membered ring |

| ∠C2-C3-C4 | ~87.0° | Angle within the four-membered ring |

| ∠C3-C4-N1 | ~88.5° | Angle within the four-membered ring |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

In studies of β-lactam derivatives, DFT calculations are used to determine these orbital energies. researchgate.netnih.gov For 1,4-diaryl-2-azetidinones, the phenyl rings contribute to the π-system, influencing the delocalization of the HOMO and LUMO. Computational studies on 1,3-diarylisobenzofurans, which also feature interacting aryl systems, show that HOMO and LUMO orbital densities can be spread across the entire molecule's π-system, including the aryl substituents, which lowers the HOMO-LUMO gap. nih.gov

Intramolecular charge transfer (ICT) characteristics can be analyzed by examining the distribution of electron density in the HOMO and LUMO. In many substituted aromatic systems, the HOMO may be localized on an electron-donating group while the LUMO is localized on an electron-accepting portion of the molecule, facilitating charge transfer upon electronic excitation. Natural Bond Orbital (NBO) analysis is another computational technique used to study charge transfer and intramolecular interactions. wu.ac.th

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Azetidinones (Note: Values are illustrative, based on DFT calculations of various β-lactam derivatives, and will differ for the specific title compound.)

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.0 to -6.5 | Indicates electron-donating capability |

| E(LUMO) | -1.0 to -3.2 | Indicates electron-accepting capability |

Source: Based on data from studies on β-lactam derivatives. researchgate.net

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By using ab initio or DFT methods, the normal modes of vibration can be calculated, providing a predicted spectrum that can be correlated with experimental data. researchgate.net This correlation helps in the definitive assignment of spectral bands to specific molecular motions.

For the azetidinone core, the most characteristic vibrational mode is the C=O stretching frequency of the β-lactam ring, which typically appears at a high wavenumber (1730–1760 cm⁻¹) in IR spectra due to ring strain. mdpi.com Computational studies on 2-azetidinone and its derivatives have identified several other frequencies that are useful for characterizing the β-lactam ring. researchgate.net While harmonic frequency calculations are common, they can be scaled to better match experimental fundamental frequencies, which are inherently anharmonic. researchgate.netrsc.org

Table 3: Calculated Characteristic Vibrational Frequencies for the Azetidinone Ring (Note: Frequencies are based on ab initio calculations for 2-azetidinone and are expected to be shifted by substitution in the title compound.)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1750 | C=O stretch |

| ~1380 | CH₂ wag |

| ~1230 | Ring stretch |

| ~960 | Ring breathing |

Source: Based on data from ab initio studies on 2-azetidinone. researchgate.net

Molecular Dynamics Simulations and Conformational Preferences of Substituted Azetidinones

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, revealing conformational preferences and interactions with their environment. nih.gov For substituted azetidinones, MD simulations can be used to study the stability of different conformers and to understand how the molecule might interact with a biological target, such as an enzyme. worldscientific.com

In studies of novel benzothiazole-coupled azetidinone derivatives as potential inhibitors of β-lactamase, MD simulations were performed to assess the stability of the ligand-enzyme complex. worldscientific.com Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the binding. Similarly, MD simulations of other substituted heterocycles have been used to understand the mechanism of binding into the active site of enzymes. vasp.at These studies highlight the importance of specific functional groups in anchoring the molecule within a binding pocket. For this compound, MD simulations could elucidate the preferred orientation of the phenyl and propyl groups and their dynamic flexibility.

Quantum Chemical Descriptors for Azetidinone Reactivity and Selectivity Prediction

Beyond HOMO-LUMO energies, a range of quantum chemical descriptors can be calculated to predict the reactivity and selectivity of molecules. researchgate.net These descriptors are derived from the electronic structure and provide quantitative measures of various chemical properties. rsc.org They are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that correlate a molecule's structure with its biological activity. researchgate.net

For β-lactam derivatives, these descriptors can help explain their mechanism of action and predict their efficacy. researchgate.net

Table 4: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity | χ | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Source: Based on general definitions and applications in computational chemistry studies. researchgate.netnih.gov

These descriptors provide a powerful framework for the rational design of new azetidinone derivatives with desired properties. By calculating these values for different potential structures, chemists can prioritize the synthesis of compounds that are most likely to exhibit the targeted activity.

Advanced Spectroscopic Characterization of 1,4 Diphenyl 3 Propylazetidin 2 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of azetidin-2-ones.

The relative stereochemistry of the substituents on the β-lactam ring can be determined by analyzing the coupling constants (J values) between the protons at C3 and C4. For 2-azetidinones, the coupling constant between the C3 and C4 protons is typically smaller for the trans isomers compared to the cis isomers. Specifically, cis isomers exhibit a J value in the range of 5.2-5.5 Hz, while trans isomers show a smaller coupling constant of 2.2-2.8 Hz. This difference arises from the dihedral angle between the two protons, which is approximately 90° in the trans configuration, leading to a smaller coupling constant according to the Karplus equation.

| Stereochemistry | Coupling Constant (J) Range at C3-C4 |

| cis | 5.2 - 5.5 Hz |

| trans | 2.2 - 2.8 Hz |

The chemical shifts in ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule. The carbonyl carbon of the azetidinone ring is particularly diagnostic, typically appearing in the range of 163-168 ppm. The precise chemical shift is influenced by the nature of the substituents on the ring. The carbons of the phenyl groups and the propyl chain will also have characteristic chemical shifts that aid in the complete assignment of the structure. For instance, the C4 carbon, being attached to a nitrogen atom and a phenyl group, is typically found around 83-86 ppm.

| Carbon Atom | Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 163 - 168 |

| C4 | 83 - 86 |

Infrared (IR) Spectroscopy for Characteristic β-Lactam Carbonyl Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The most characteristic absorption for β-lactams is the stretching vibration of the carbonyl group (C=O). This band is typically observed at a high frequency, in the range of 1730-1760 cm⁻¹, due to the ring strain of the four-membered ring. The exact position of this band can be influenced by the substituents on the β-lactam ring. For comparison, the carbonyl absorption in a less strained, six-membered lactam (δ-lactam) appears at a lower frequency, around 1680 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| β-Lactam Carbonyl (C=O) | 1730 - 1760 |

| δ-Lactam Carbonyl (C=O) | ~1680 |

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to obtain structural information from its fragmentation pattern. For 1,4-diphenyl-3-propylazetidin-2-one, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation of 2-azetidinones often proceeds via cleavage of the C2-C3 and C4-N1 bonds or the C2-N1 and C3-C4 bonds, leading to characteristic fragment ions. For example, a common fragmentation pathway involves the cleavage of the ring to form an imine and a ketene (B1206846).

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While NMR can establish the relative stereochemistry, X-ray crystallography provides the definitive absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern. The resulting electron density map allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice. For novel β-lactams, X-ray crystallography is the gold standard for unambiguous stereochemical assignment.

Ultraviolet-Visible (UV/Vis) Spectroscopy and Electronic Transitions in Conjugated Systems

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the two phenyl groups, which are conjugated systems, will give rise to characteristic absorptions in the UV region. These absorptions are typically due to π → π* transitions within the aromatic rings. The β-lactam ring itself does not have significant absorption in the near-UV or visible range. The position and intensity of the absorption bands can be influenced by the substitution pattern on the phenyl rings and their conformation relative to the azetidinone ring.

Applications of 1,4 Diphenyl 3 Propylazetidin 2 One and Derivatives in General Organic Synthesis

Azetidinones as Key Intermediates for the Construction of Complex Organic Molecules

The strained four-membered ring of azetidinones makes them susceptible to ring-opening reactions, providing access to a variety of acyclic and heterocyclic structures. This reactivity is a key feature that allows chemists to use them as synthons for more elaborate molecules. mdpi.com For instance, the reduction of the carbonyl group and subsequent cleavage of the amide bond can lead to the formation of valuable β-amino alcohols and other nitrogen-containing compounds. mdpi.com

The synthesis of azetidinones themselves, often achieved through the Staudinger cycloaddition of a ketene (B1206846) and an imine, allows for the introduction of a wide range of substituents at various positions of the ring. organicreactions.orgresearchgate.net This modularity enables the strategic placement of functional groups that can be further elaborated in subsequent synthetic steps. The substituents on the nitrogen and at the C3 and C4 positions of the azetidinone ring can be chosen to direct the stereochemical outcome of reactions and to serve as handles for further transformations.

Scaffold Diversity and Derivatization for Novel Organic Building Blocks

The azetidinone framework serves as a versatile scaffold that can be extensively derivatized to generate a diverse collection of novel organic building blocks. nih.govnih.gov The ability to introduce different substituents at the N1, C3, and C4 positions allows for the creation of a wide array of structurally unique molecules with tailored properties. researchgate.net This "scaffold diversity" is crucial in fields like drug discovery and materials science, where access to a broad range of chemical structures is essential for identifying compounds with desired activities or properties. researchgate.net

For example, the synthesis and diversification of densely functionalized azetidine (B1206935) ring systems have been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov These complex architectures are often difficult to access through other synthetic routes. The strategic functionalization of the azetidinone core can lead to building blocks with specific three-dimensional arrangements of functional groups, which is critical for applications in areas such as molecular recognition and catalysis. enamine.net

Role in Peptidomimetics and Non-Natural Amino Acid Synthesis (Non-Biological Focus)

Azetidinones, including derivatives of 1,4-Diphenyl-3-propylazetidin-2-one, play a significant role in the synthesis of peptidomimetics and non-natural amino acids, with a focus on their chemical synthesis rather than their biological activity. acs.org Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability towards enzymatic degradation. acs.org

The β-lactam ring can be opened to yield β-amino acids, which are valuable components of peptidomimetics. acs.org The ability to control the stereochemistry at the C3 and C4 positions of the azetidinone during its synthesis translates directly to the stereochemistry of the resulting β-amino acid. core.ac.uk This stereocontrol is crucial for creating peptidomimetics with specific conformations that can interact with biological targets in a predetermined manner. Furthermore, the diverse substitution patterns achievable on the azetidinone ring allow for the synthesis of a wide variety of non-natural amino acids with unique side chains and properties. researchgate.net

Utility as Chiral Auxiliaries and Templates in Asymmetric Synthetic Strategies

Chiral azetidinone derivatives have proven to be valuable as chiral auxiliaries and templates in asymmetric synthesis. documentsdelivered.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov The auxiliary is then removed, having served its purpose of inducing chirality.

Future Perspectives in Azetidinone Research

Development of Novel and Sustainable Synthetic Routes to Substituted Azetidinones

The future of azetidinone synthesis is geared towards methodologies that are not only efficient but also environmentally benign. Researchers are moving away from classical, often stoichiometric, reactions towards catalytic and more sustainable alternatives. Key areas of development include the use of earth-abundant metal catalysts and organocatalysis, which avoid the toxicity and cost associated with heavy metals.

Photoredox catalysis has emerged as a powerful tool, enabling the construction of the azetidinone ring under mild conditions using visible light. This approach allows for the generation of radical intermediates that can participate in cyclization reactions, offering new pathways to previously inaccessible derivatives. Furthermore, flow chemistry is being increasingly adopted for the synthesis of azetidinones. The use of microreactors enhances safety, improves reaction efficiency, and allows for seamless scale-up, which is crucial for industrial applications.

A significant goal is the development of one-pot multicomponent reactions where three or more starting materials are combined to form complex azetidinone structures in a single step. This strategy maximizes atom economy and minimizes waste, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for Azetidinone Synthesis

| Methodology | Advantages | Disadvantages | Key Research Areas |

|---|---|---|---|

| Classical Synthesis (e.g., Staudinger Cycloaddition) | Well-established, broad substrate scope. | Often requires stoichiometric reagents, can generate significant waste. | Improving stereoselectivity, milder reaction conditions. |

| Catalytic Methods (Metal and Organocatalysis) | High efficiency, stereocontrol, lower waste. | Catalyst cost and toxicity (for some metals), catalyst separation. | Use of earth-abundant metals, development of recyclable catalysts. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Requires specialized equipment, substrate scope can be limited. | Expanding the range of compatible functional groups. |

| Flow Chemistry | Enhanced safety and control, easy scalability. | High initial equipment cost. | Integration with in-line purification and analysis. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Optimization can be complex, finding compatible components. | Discovery of new multicomponent reaction pathways. |

Exploration of Underutilized Reaction Pathways and Methodologies for Ring Functionalization

Beyond the synthesis of the azetidinone core, significant opportunities lie in the novel functionalization of the pre-formed ring. Traditionally, functionalization has focused on the N1 and C4 positions. Future research will increasingly target the C3 position and the direct activation of C-H bonds, which has been a long-standing challenge in organic synthesis.

Late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence, is a particularly promising area. This approach allows for the rapid generation of a library of analogs from a common intermediate. Methodologies such as transition-metal-catalyzed C-H activation are being explored to introduce new substituents onto the azetidinone scaffold with high precision and selectivity.

Radical-mediated reactions offer another avenue for novel functionalization. The generation of radicals at specific positions on the azetidinone ring can be followed by trapping with various partners, enabling the introduction of a wide range of functional groups. Additionally, the strategic opening of the β-lactam ring can be used to generate valuable β-amino acid derivatives, which are important building blocks in peptide synthesis.

Integration of Advanced Computational Chemistry with Experimental Design for Predictive Synthesis

The synergy between computational chemistry and experimental synthesis is set to revolutionize the discovery and development of new azetidinone derivatives. Density Functional Theory (DFT) calculations are becoming routine for predicting reaction outcomes, elucidating reaction mechanisms, and understanding the origins of stereoselectivity in azetidinone synthesis.

Machine learning and artificial intelligence are also poised to make a significant impact. By training algorithms on large datasets of known reactions, it is possible to predict the success of a potential reaction, optimize reaction conditions, and even propose novel synthetic routes. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Furthermore, computational tools are being used for the de novo design of azetidinone derivatives with specific desired properties. By modeling the interaction of virtual compounds with biological targets or materials interfaces, researchers can prioritize the synthesis of molecules with the highest probability of success.

Expanding the Chemical Space of Azetidinone Derivatives for Materials Science and Catalysis Applications

While the biological activity of azetidinones is well-documented, their potential in other scientific fields is an exciting and underexplored frontier. The rigid, strained four-membered ring can impart unique properties to polymers and other materials. Researchers are investigating the incorporation of azetidinone units into polymer backbones to create materials with novel thermal, mechanical, and optical properties.

The chirality and functionality of azetidinones make them attractive candidates for use as organocatalysts. A well-defined three-dimensional structure can create a specific chiral environment, enabling the catalysis of asymmetric reactions. The development of azetidinone-based catalysts could provide new and efficient tools for enantioselective synthesis.

Moreover, the ability to tune the electronic properties of the azetidinone ring through substitution opens up possibilities in the field of molecular electronics and sensors. Azetidinone derivatives could be designed to act as molecular switches or to selectively bind to specific analytes, leading to a detectable signal.

Table 2: Emerging Applications of Azetidinone Derivatives

| Application Area | Rationale | Potential Impact |

|---|---|---|

| Materials Science | Rigid ring structure can influence polymer properties. | Development of novel polymers with enhanced thermal stability and specific mechanical properties. |

| Organocatalysis | Chiral scaffold for asymmetric transformations. | New, efficient catalysts for enantioselective synthesis. |

| Molecular Electronics | Tunable electronic properties through substitution. | Creation of molecular switches and advanced sensor technologies. |

Q & A

Q. What are the recommended synthetic routes for 1,4-Diphenyl-3-propylazetidin-2-one, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted amines with ketones or aldehydes under reflux conditions. For example, analogous β-lactam syntheses use glacial acetic acid with catalytic HCl, followed by hydrazine derivatives for ring closure . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensures purity. Validate using thin-layer chromatography (TLC, Rf comparison) and gas chromatography (GC) for retention time consistency. Confirm structural integrity via FT-IR (e.g., lactam C=O stretch at ~1680–1700 cm⁻¹) and ¹H/¹³C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm phenyl, propyl, and azetidinone moieties. Compare chemical shifts with computational predictions (e.g., DFT) for validation.

- FT-IR : Identify lactam carbonyl (C=O) and N-H stretches (if present).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-reference data with literature on structurally similar β-lactams .

Q. How should researchers design initial stability tests for this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature gradients (e.g., 25°C, 40°C, 60°C).

- pH extremes (acidic/basic buffers).

- Light exposure (UV/visible light).

Monitor degradation via HPLC with a stability-indicating method (e.g., C18 column, acetonitrile/water gradient). Quantify degradation products and calculate half-life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.

- Docking Studies : Model interactions with biological targets (e.g., penicillin-binding proteins) to hypothesize bioactivity. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via LC-MS) .

Q. What strategies resolve contradictions in reported biological activity data for β-lactams like this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple assays (e.g., MIC tests for antimicrobial activity, receptor-binding assays).

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability.

- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent choice (DMSO vs. aqueous) or cell line specificity. Address outliers via Grubbs’ test .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- In-Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps. Optimize turnover frequency (TOF) via kinetic profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Re-optimize Computational Models : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent parameters in DFT simulations.

- Experimental Validation : Synthesize derivatives with modified substituents to isolate electronic effects.

- Collaborative Peer Review : Share raw data with computational chemists to refine algorithms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.